An In-depth Technical Guide on the Mechanism of Action of Convolamine on the Sigma-1 Receptor
An In-depth Technical Guide on the Mechanism of Action of Convolamine on the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis, has been identified as a positive modulator of the sigma-1 receptor (S1R).[1][2][3] This guide provides a comprehensive overview of the mechanism of action of convolamine, focusing on its interaction with the S1R. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a technical resource for researchers in pharmacology and drug development.
Introduction to the Sigma-1 Receptor (S1R)
The sigma-1 receptor is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[4][5] It is not a classical G-protein coupled receptor or ion channel but rather a transmembrane protein that modulates the function of various client proteins, including ion channels and other receptors.[6][7] The S1R is implicated in a wide range of cellular processes, including signal transduction, ER stress response, neuroprotection, and cellular survival.[8][9] Ligands that interact with the S1R can be classified as agonists, antagonists, or, as in the case of convolamine, positive modulators.
Convolamine as a Sigma-1 Receptor Positive Modulator
Convolamine's interaction with the S1R is distinct from that of typical agonists or antagonists. It does not bind to the primary agonist/antagonist binding site on the receptor.[2][3][10] Instead, it acts as a positive modulator, enhancing the receptor's response to endogenous or exogenous agonists.[2][3][10] This is demonstrated by its ability to shift the IC50 value of the reference S1R agonist, PRE-084, to lower values.[2][3] Furthermore, convolamine does not induce the dissociation of the S1R from its binding partner, the binding immunoglobulin protein (BiP), which is a key step in S1R activation by agonists.[2][3][10]
The neuroprotective and cognitive-enhancing effects of convolamine have been observed at low doses (approximately 1 mg/kg) and are blocked by S1R antagonists, confirming that its mechanism of action is mediated through the S1R.[2][3][10]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for convolamine and reference compounds related to the sigma-1 receptor.
| Compound | Parameter | Value | Species/System | Reference |
| Convolamine | IC50 (as a positive modulator) | 289 nM | Not specified | [1] |
| (+)-Pentazocine | Ki | 4.8 ± 0.4 nM | Guinea pig liver membranes | |
| Kd | 1.8 nM | Not specified | ||
| Haloperidol | Ki | 5.2 ± 1.3 nM | Guinea pig liver membranes | |
| PRE-084 | pKa | 6.2 | Not specified | [11] |
Experimental Protocols
Radioligand Binding Assays for Sigma-1 Receptor
Radioligand binding assays are fundamental for characterizing the interaction of compounds with the S1R. The following protocols are generalized from standard methodologies.[11][12]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., convolamine) for the S1R.
Materials:
-
Radioligand: [3H]-(+)-pentazocine (a selective S1R ligand).[12]
-
Membrane Preparation: Guinea pig liver membranes, which have a high density of S1Rs.[12]
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: Convolamine or other ligands of interest.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[11]
-
96-well plates, filtration apparatus, liquid scintillation counter.
Protocol for Competitive Inhibition Assay:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the following to each well in order:
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).[11]
-
Incubate the plate at 37°C for 90 minutes or at room temperature for 2 hours.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethylenimine.[11]
-
Wash the filters rapidly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
S1R-BiP Dissociation Assay
This assay determines if a ligand acts as an agonist by measuring the dissociation of S1R from BiP.
Objective: To assess whether convolamine induces the dissociation of S1R from BiP.
Methodology: This experiment typically involves co-immunoprecipitation.
-
Use a cell line that endogenously or exogenously expresses both S1R and BiP.
-
Treat the cells with the test compound (convolamine), a known agonist (e.g., PRE-084) as a positive control, and a vehicle as a negative control.
-
Lyse the cells and perform immunoprecipitation using an antibody against S1R.
-
Analyze the immunoprecipitated proteins by Western blotting using an antibody against BiP.
-
A decrease in the amount of co-immunoprecipitated BiP in the presence of the test compound indicates agonist activity. Studies have shown that convolamine does not cause this dissociation.[2][3][10]
Signaling Pathways and Mechanism of Action
Convolamine, by positively modulating the S1R, influences several downstream signaling pathways, contributing to its neuroprotective and cognitive-enhancing effects. The S1R itself is a hub for cellular signaling, particularly under conditions of cellular stress.
The sigma-1 receptor is primarily located at the MAM, where it acts as a molecular chaperone. Under resting conditions, S1R is often associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands, S1R dissociates from BiP and can then interact with and modulate a variety of client proteins. Convolamine, as a positive modulator, is thought to facilitate the agonist-induced conformational changes in the S1R, thereby enhancing its signaling capabilities.
The downstream effects of S1R activation are pleiotropic and include:
-
Modulation of Ion Channels: S1R activation can regulate the activity of various ion channels, including voltage-gated calcium, potassium, and sodium channels, as well as NMDA and IP3 receptors.[6][7]
-
Calcium Signaling: The S1R plays a crucial role in regulating intracellular calcium homeostasis, particularly the flux of calcium between the ER and mitochondria.[8]
-
Neurotrophic Factor Signaling: S1R activation has been shown to potentiate neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF).[7]
-
Reduction of ER Stress and Oxidative Stress: By chaperoning proteins and regulating calcium signaling, the S1R helps to mitigate ER stress and oxidative stress, which are implicated in neurodegenerative diseases.[4][8]
Visualizations
Caption: Proposed mechanism of convolamine's positive modulatory action on the sigma-1 receptor signaling pathway.
Caption: Experimental workflow for a competitive radioligand binding assay to determine the affinity of convolamine for the sigma-1 receptor.
Conclusion
Convolamine represents a novel pharmacological tool and a potential therapeutic agent that acts as a positive modulator of the sigma-1 receptor. Its unique mechanism of action, which enhances S1R function without direct agonism, offers a nuanced approach to modulating S1R activity. The data and protocols presented in this guide provide a foundational resource for further research into convolamine and other S1R modulators, which may hold promise for the treatment of neurodegenerative and cognitive disorders. Further investigation is warranted to fully elucidate the precise molecular interactions between convolamine and the S1R and to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is a potent sigma-1 receptor-positive modulator with cognitive and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Sigma-1 Receptor Alleviates ER-Associated Cell Death and Microglia Activation in Traumatically Injured Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convolamine: Sigma-1 Receptor Positive Modulator [benchchem.com]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
